N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxamide side chain. The side chain includes a dimethylamino group and a furan-2-yl moiety, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-16(21-9-5-4-8-15(21)19-12)17(22)18-11-13(20(2)3)14-7-6-10-23-14/h4-10,13H,11H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQIALMZAVJRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3=CC=CO3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological efficacy, structure-activity relationships (SAR), and potential clinical applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H20N4O2
- Molecular Weight : 304.37 g/mol
- IUPAC Name : N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-methyl-1H-imidazo[1,2-a]pyridin-4-ium-2-carboxamide
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. A study highlighted that certain derivatives possess significant inhibitory effects against various bacterial strains, including drug-resistant strains. The compound's structure facilitates interaction with microbial targets, enhancing its efficacy as an antimicrobial agent .
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have also been explored for their anticancer activities. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways associated with cell survival and proliferation. In vitro studies demonstrated that it effectively reduced cell viability in several cancer types, suggesting its potential as a lead compound for anticancer drug development .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in various models. The compound demonstrated the ability to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, indicating its therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications on the imidazole ring and substituents significantly affect biological activity. For instance:
- Dimethylamino Group : Enhances solubility and bioavailability.
- Furan Ring : Contributes to the compound's interaction with biological targets.
These modifications can optimize the pharmacokinetic properties and improve therapeutic efficacy .
Case Studies
Several case studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study on a series of imidazo[1,2-a]pyridine derivatives showed that compounds similar to N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-carboxamide exhibited low nanomolar MIC values against Mycobacterium tuberculosis strains, indicating strong antitubercular potential .
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that this compound could induce significant apoptosis through caspase activation pathways. The results indicated a dose-dependent response in cell viability assays .
- Inflammation Model : In vivo studies using animal models of inflammation revealed that treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls .
Scientific Research Applications
Neuroprotective Agents
Research indicates that compounds similar to N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide can act as agonists for neuroprotective transcription factors such as Nurr1. These compounds have shown promise in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease due to their ability to modulate neuroinflammation and promote neuronal survival .
Anticancer Activity
The imidazopyridine scaffold has been extensively studied for its anticancer properties. Compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazopyridine have been shown to inhibit the proliferation of tumor cells by interfering with critical signaling pathways involved in cell growth and survival .
Table 1: Summary of Key Studies on this compound
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
The imidazo[1,2-a]pyridine scaffold is a common feature among analogs. However, substituents at positions 2 (methyl), 3 (carboxamide), and the side chain differentiate these compounds:
Pharmacological and Physicochemical Properties
- Lipophilicity: The furan-2-yl and dimethylamino groups in the target compound increase logP compared to morpholine analogs, suggesting enhanced membrane permeability .
- Solubility: Morpholinoethyl derivatives (e.g., ) exhibit higher aqueous solubility due to the polar morpholine ring, whereas the dimethylamino-furan combination may limit solubility .
- Bioactivity: Thiazolidinone derivatives (e.g., Example 5 in ) show promise in antimicrobial or anticancer applications due to the thiazolidinone ring’s ability to chelate metal ions or inhibit enzymes .
Patent and Therapeutic Relevance
- The thiazolidinone derivatives () are patented for broad-spectrum applications, including inflammation and cancer, due to their modular substituents .
- Pruvonertinib (), an EGFR inhibitor, shares the imidazo[1,2-a]pyridine core but incorporates a pyrimidine-2-ylamino group, highlighting the scaffold’s versatility in kinase targeting .
Q & A
Q. Structural Validation :
- 1H/13C NMR : Confirm hydrogen environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) and carbon shifts (imidazo[1,2-a]pyridine carbons at δ 110–150 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
How can reaction yields be optimized for multi-step synthesis, particularly for the dimethylamino-furan ethylamide side chain?
Advanced Research Focus
Optimization strategies include:
- Computational Reaction Path Screening : Quantum chemical calculations (e.g., DFT) to identify low-energy transition states and ideal solvent systems (e.g., DMF or THF) for amine-carboxamide coupling .
- Continuous Flow Reactors : Enhance mixing and heat transfer during exothermic steps (e.g., cyclization of the imidazo[1,2-a]pyridine core), reducing side-product formation .
- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig amination steps to improve coupling efficiency of the dimethylamino group .
What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Test against COX-2 (IC50 determination via fluorometric or colorimetric kits) due to structural similarity to COX-2-targeting imidazo[1,2-a]pyridines .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for benzodiazepine or adenosine receptors) to assess affinity, given the furan and dimethylamino motifs’ role in receptor interactions .
How can contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives be resolved?
Advanced Research Focus
Discrepancies often arise from:
- Substituent Effects : Compare analogs with varying acetamide substituents (e.g., methyl vs. phenyl groups). For example, bulky substituents at position 2 enhance COX-2 selectivity by 2.5-fold .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For instance, prolonged exposure (24–48 hrs) may reveal time-dependent inhibition .
- Metabolic Stability : Use hepatic microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the furan ring) .
What structure-activity relationship (SAR) trends are critical for modifying this compound’s pharmacophore?
Advanced Research Focus
Key modifications and their impacts:
- Imidazo[1,2-a]pyridine Core :
- Dimethylamino-Furan Side Chain :
How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
Q. Advanced Research Focus
- LogP/LogD Predictions : Tools like XLOGP3 or Molinspiration calculate partition coefficients to balance lipophilicity (ideal LogP: 2–3) and aqueous solubility .
- Docking Simulations : Identify binding poses in COX-2 (PDB: 3LN1) or benzodiazepine receptors (PDB: 6HUP) to prioritize substituents with optimal Van der Waals interactions .
- ADMET Prediction : SwissADME or PreADMET to forecast blood-brain barrier penetration (e.g., polar surface area < 80 Ų) and CYP450 inhibition risks .
What analytical techniques are recommended for resolving spectral data ambiguities in structurally similar analogs?
Q. Advanced Research Focus
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals in congested aromatic regions (e.g., distinguishing imidazo[1,2-a]pyridine C-7 and C-8 carbons) .
- X-ray Crystallography : Confirm absolute configuration of chiral centers (e.g., dimethylamino-furan ethylamide stereochemistry) .
- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) with MRM transitions specific to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
